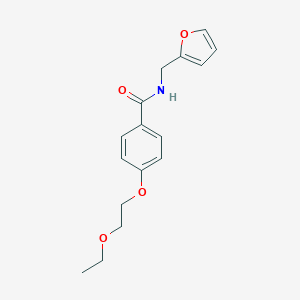
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide, also known as EF24, is a synthetic compound that has shown potential in scientific research due to its various biological properties.
Mechanism of Action
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells against oxidative damage. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has also been found to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of chronic inflammation.
Advantages and Limitations for Lab Experiments
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide is also stable and has a long half-life, which allows for prolonged exposure to cells or animals. However, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has some limitations. It can be difficult to dissolve in aqueous solutions, which may limit its use in some experiments. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide can be toxic at high concentrations, which requires careful dosing in animal studies.
Future Directions
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has shown promise in preclinical studies for its potential therapeutic applications. Future research could focus on optimizing the synthesis method to improve the yield and purity of 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide. In addition, further studies are needed to elucidate the exact mechanisms by which 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide exerts its biological effects. Clinical trials could be conducted to evaluate the safety and efficacy of 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide as a potential cancer therapy or anti-inflammatory agent. Finally, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide could be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, which could enhance its therapeutic potential.
Synthesis Methods
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide is synthesized through a multistep process, starting with the reaction of 4-nitrobenzaldehyde and ethylene glycol to form 4-(2-nitroethoxy)benzaldehyde. This intermediate is then reduced to 4-(2-aminoethoxy)benzaldehyde, which is further reacted with 2-furanmethanamine to form 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide.
Scientific Research Applications
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
properties
Product Name |
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H19NO4/c1-2-19-10-11-21-14-7-5-13(6-8-14)16(18)17-12-15-4-3-9-20-15/h3-9H,2,10-12H2,1H3,(H,17,18) |
InChI Key |
CGZVWYBFEXWQII-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269300.png)
![N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide](/img/structure/B269301.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)
![N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B269309.png)


![3-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B269313.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B269314.png)


![4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B269319.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(pentyloxy)benzamide](/img/structure/B269320.png)
![2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269322.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)